molecular formula C5H14N2O3 B1614111 D-Ornithine monohydrate CAS No. 207734-73-4

D-Ornithine monohydrate

Cat. No.: B1614111
CAS No.: 207734-73-4
M. Wt: 150.18 g/mol
InChI Key: WAYQDINDUJAOHV-PGMHMLKASA-N
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Description

D-Ornithine monohydrate is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an isomer of L-ornithine and is involved in various biochemical processes. This compound is commonly used in scientific research and industrial applications due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Ornithine monohydrate can be synthesized through the enzymatic conversion of DL-arginine in the presence of L-arginase. This process selectively converts L-arginine to L-ornithine, allowing for the recovery of D-arginine and L-ornithine . The reaction is typically carried out in an aqueous medium with the pH adjusted to a range between 8.0 and 10.0 .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method is sustainable and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

D-Ornithine monohydrate undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of D-Ornithine to other compounds through the addition of oxygen.

    Reduction: Involves the gain of electrons or hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include carbamoyl phosphate, which reacts with D-Ornithine to form citrulline and phosphate . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include citrulline, putrescine, and spermine . These compounds are essential for various biochemical processes and have significant applications in scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Ornithine monohydrate is unique due to its specific role in the urea cycle and its ability to act as a precursor for the synthesis of various polyamines. Its distinct properties make it valuable for scientific research and industrial applications .

Properties

IUPAC Name

(2R)-2,5-diaminopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.H2O/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H2/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYQDINDUJAOHV-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647390
Record name D-Ornithine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207734-73-4
Record name D-Ornithine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Ornithine monohydrate
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D-Ornithine monohydrate
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D-Ornithine monohydrate
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D-Ornithine monohydrate
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D-Ornithine monohydrate
Reactant of Route 6
D-Ornithine monohydrate

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